molecular formula C13H15F3N2O3S B1245399 [3-[2-(dimethylamino)ethyl]-1H-indol-5-yl] trifluoromethanesulfonate

[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl] trifluoromethanesulfonate

Katalognummer: B1245399
Molekulargewicht: 336.33 g/mol
InChI-Schlüssel: HWRKZNBGZMBBTP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl] trifluoromethanesulfonate is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a trifluoromethanesulfonate group attached to the indole ring, which imparts unique chemical properties. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [3-[2-(dimethylamino)ethyl]-1H-indol-5-yl] trifluoromethanesulfonate typically involves the reaction of 3-[2-(dimethylamino)ethyl]-1H-indole with trifluoromethanesulfonic anhydride. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The reaction conditions often include the use of a base, such as triethylamine, to neutralize the by-products formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl] trifluoromethanesulfonate undergoes various types of chemical reactions, including:

    Substitution Reactions: The trifluoromethanesulfonate group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The indole ring can undergo oxidation to form various oxidized products.

    Reduction Reactions: The compound can be reduced under specific conditions to yield reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of indole derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of oxidized or reduced indole compounds.

Wissenschaftliche Forschungsanwendungen

[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl] trifluoromethanesulfonate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of [3-[2-(dimethylamino)ethyl]-1H-indol-5-yl] trifluoromethanesulfonate involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • [3-(2-aminoethyl)-1H-indol-5-yl] trifluoromethanesulfonate
  • [3-(2-methylaminoethyl)-1H-indol-5-yl] trifluoromethanesulfonate
  • [3-(2-ethylaminoethyl)-1H-indol-5-yl] trifluoromethanesulfonate

Uniqueness

[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl] trifluoromethanesulfonate is unique due to the presence of the dimethylamino group, which imparts distinct electronic and steric properties

Eigenschaften

Molekularformel

C13H15F3N2O3S

Molekulargewicht

336.33 g/mol

IUPAC-Name

[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl] trifluoromethanesulfonate

InChI

InChI=1S/C13H15F3N2O3S/c1-18(2)6-5-9-8-17-12-4-3-10(7-11(9)12)21-22(19,20)13(14,15)16/h3-4,7-8,17H,5-6H2,1-2H3

InChI-Schlüssel

HWRKZNBGZMBBTP-UHFFFAOYSA-N

Kanonische SMILES

CN(C)CCC1=CNC2=C1C=C(C=C2)OS(=O)(=O)C(F)(F)F

Synonyme

3-(2-(dimethylamino)ethyl)-5-(((trifluoromethyl)sulfonyl)oxy)(1H)indole oxalate
GMC 2021
GMC-2021

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.